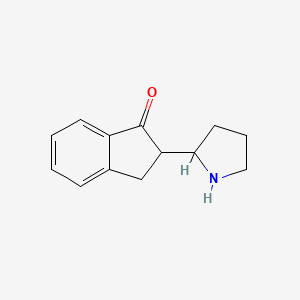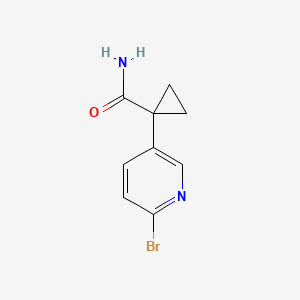
(S)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxy group, a fluorophenyl group, and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tert-butoxy group:
Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.
Formation of the oxobutanoic acid moiety: This step involves the formation of the oxobutanoic acid moiety through a series of oxidation and reduction reactions, using reagents such as potassium permanganate or sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halogens or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(S)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-4-(Tert-butoxy)-2-(3-chlorophenyl)-4-oxobutanoic acid
- (S)-4-(Tert-butoxy)-2-(3-bromophenyl)-4-oxobutanoic acid
- (S)-4-(Tert-butoxy)-2-(3-methylphenyl)-4-oxobutanoic acid
Uniqueness
(S)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H17FO4 |
|---|---|
Poids moléculaire |
268.28 g/mol |
Nom IUPAC |
(2S)-2-(3-fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17FO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m0/s1 |
Clé InChI |
YJRHVBGTYHMJJV-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@@H](C1=CC(=CC=C1)F)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)CC(C1=CC(=CC=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol](/img/structure/B15243316.png)

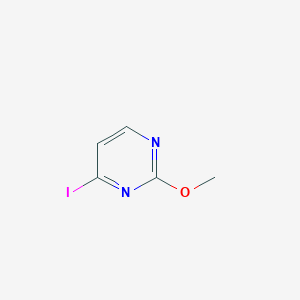
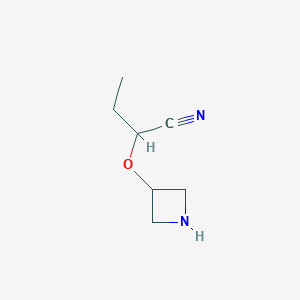
![4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243337.png)
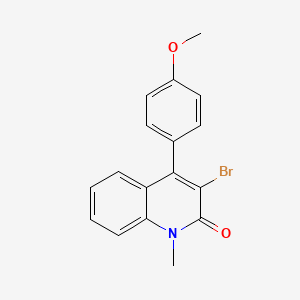
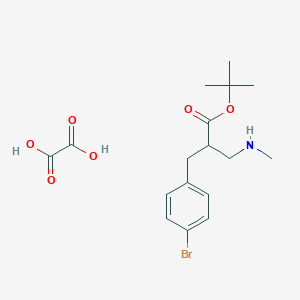
![3-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B15243354.png)
